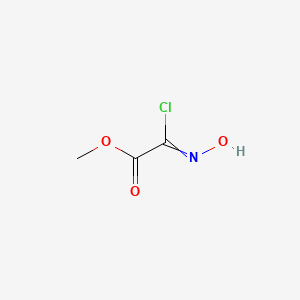
methyl 2-chloro-2-(hydroxyimino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-chloro-2-(hydroxyimino)acetate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro group and a hydroximino group attached to the same carbon atom, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 2-chloro-2-(hydroxyimino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of methyl alpha-chloro-alpha-hydroximinoacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The hydroximino group can be reduced to an amine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form oximes or nitriles under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of new compounds with different functional groups.
Reduction: Conversion to amines.
Oxidation: Formation of oximes or nitriles.
Applications De Recherche Scientifique
methyl 2-chloro-2-(hydroxyimino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of methyl alpha-chloro-alpha-hydroximinoacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily displaced by nucleophiles, while the hydroximino group can participate in various redox reactions. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-chloroacrylate: Similar in structure but lacks the hydroximino group.
Methyl alpha-chloro-alpha-hydroxyacetate: Contains a hydroxy group instead of a hydroximino group.
Uniqueness
methyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both a chloro and a hydroximino group on the same carbon atom. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C3H4ClNO3 |
|---|---|
Poids moléculaire |
137.52 g/mol |
Nom IUPAC |
methyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3 |
Clé InChI |
QGSZBXNCEKAJIH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


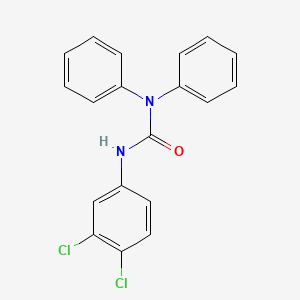
![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)
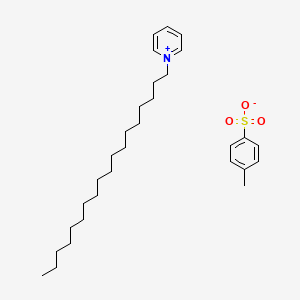
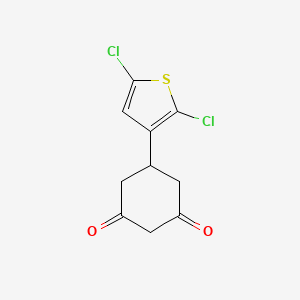
![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
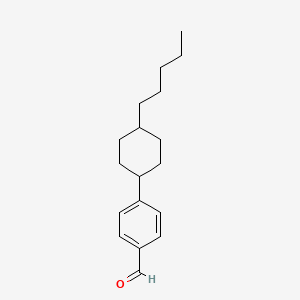
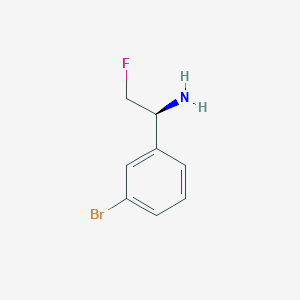



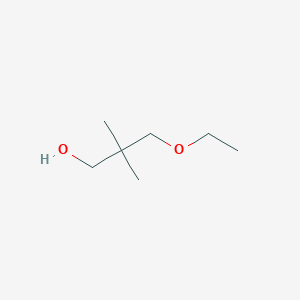
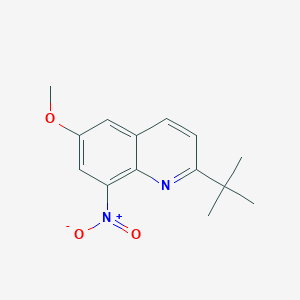
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
